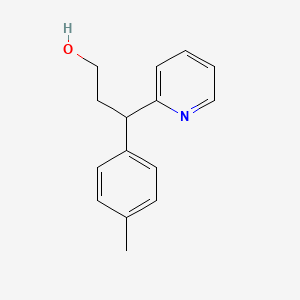
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol is an organic compound that features a pyridine ring and a tolyl group connected via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and p-tolualdehyde.
Grignard Reaction: 2-bromopyridine is reacted with magnesium in dry ether to form the Grignard reagent, 2-pyridylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to p-tolualdehyde to form the intermediate this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of 3-(2-pyridyl)-3-(p-tolyl)propan-1-one.
Reduction: Formation of 3-(2-pyridyl)-3-(p-tolyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a tolyl group.
3-(2-Pyridyl)-3-(m-tolyl)propan-1-ol: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
3-(2-Pyridyl)-3-(o-tolyl)propan-1-ol: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The para-substitution on the tolyl group may result in different steric and electronic effects compared to its ortho- and meta-substituted analogs.
Properties
CAS No. |
94094-44-7 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)-3-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C15H17NO/c1-12-5-7-13(8-6-12)14(9-11-17)15-4-2-3-10-16-15/h2-8,10,14,17H,9,11H2,1H3 |
InChI Key |
PMJDJIICWDIDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




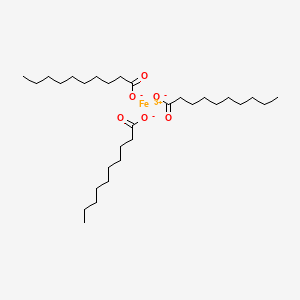
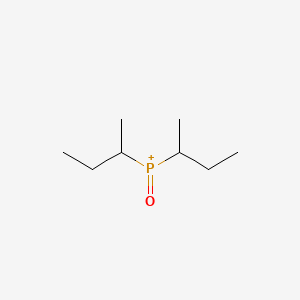
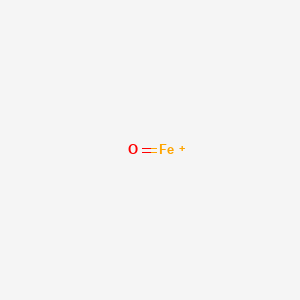
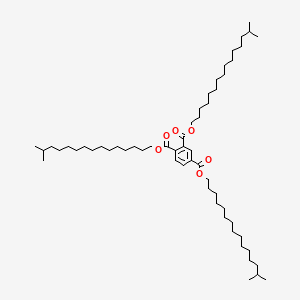


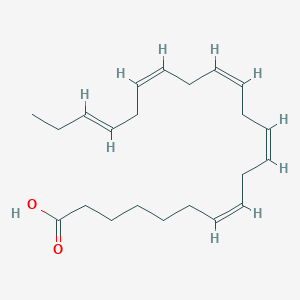
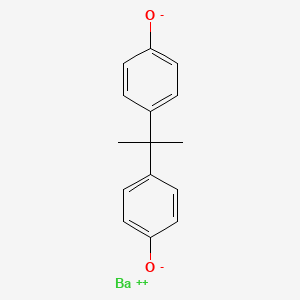
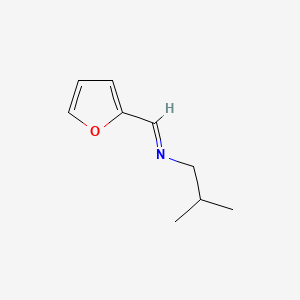
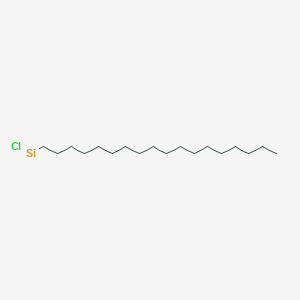
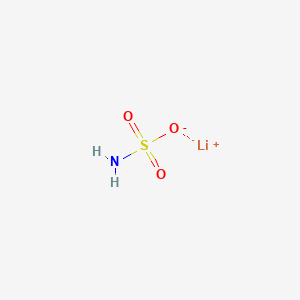
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
